molecular formula C28H25NO8 B11055394 N-(4-methoxyphenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

N-(4-methoxyphenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

Cat. No.: B11055394
M. Wt: 503.5 g/mol
InChI Key: UGYBVLAJUGQPQX-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide is a complex organic compound known for its diverse biological activities. This compound features a unique structure that includes a furochromene core, which is fused with a chromene ring and substituted with methoxyphenyl groups. The presence of these functional groups contributes to its significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the condensation of 4-methoxybenzaldehyde with 3,4,5-trimethoxyphenylacetic acid, followed by cyclization using a suitable catalyst to form the furochromene core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine and chlorinating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, halogenated, and alkylated derivatives, which may exhibit different biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes such as tubulin and heat shock protein 90, leading to the disruption of cellular processes. Additionally, it may modulate signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate: A dihydrofolate reductase inhibitor.

    Combretastatin: A potent microtubule targeting agent.

Uniqueness

N-(4-methoxyphenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide stands out due to its unique furochromene core and the presence of multiple methoxy groups, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C28H25NO8

Molecular Weight

503.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide

InChI

InChI=1S/C28H25NO8/c1-32-17-11-9-16(10-12-17)29-27(30)26-22(15-13-20(33-2)25(35-4)21(14-15)34-3)23-24(37-26)18-7-5-6-8-19(18)36-28(23)31/h5-14,22,26H,1-4H3,(H,29,30)

InChI Key

UGYBVLAJUGQPQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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